METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE
Description
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex benzoate ester featuring a benzoxepine core substituted with chloro and methoxy groups, coupled with a 4,5-dimethoxybenzoate moiety. Benzoxepine derivatives are often explored for their biological activity, particularly in central nervous system (CNS) disorders, due to their ability to modulate neurotransmitter receptors . The compound’s ester and amide functionalities suggest stability and bioavailability advantages, common in drug design .
Properties
IUPAC Name |
methyl 2-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO7/c1-27-17-10-15(22(26)30-4)16(11-18(17)28-2)24-21(25)12-5-6-31-20-13(7-12)8-14(23)9-19(20)29-3/h5-11H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFXDPLFJALTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. The starting materials often include substituted benzoxepines and benzoates, which undergo a series of reactions such as chlorination, methoxylation, and amidation. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxepine derivatives.
Scientific Research Applications
METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Biological Activity
Methyl 2-(7-chloro-9-methoxy-1-benzoxepine-4-amido)-4,5-dimethoxybenzoate is a synthetic compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
Molecular Formula : C21H22ClN2O5
Molecular Weight : 399.86 g/mol
IUPAC Name : this compound
Canonical SMILES : COC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)OC)OC
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzoxepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chloro and methoxy groups are introduced via halogenation and methylation reactions.
- Amidation and Esterification : The final steps involve forming the amide and ester groups through reactions with amines and alcohols under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds within the benzoxepine class often exhibit diverse activities such as:
- Anticancer Effects : By inhibiting specific enzymes involved in cell proliferation.
- Antimicrobial Properties : Targeting bacterial and fungal pathways.
Research Findings
Research has shown that derivatives of benzoxepines, including this compound, possess significant biological activities. Below is a summary of key studies:
| Study | Findings |
|---|---|
| Synthesis and Activity Evaluation (2023) | Evaluated in vitro activity against various cancer cell lines; showed IC50 values in the low micromolar range indicating potential anticancer properties. |
| Antimicrobial Studies (2022) | Demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL. |
| Mechanistic Insights (2021) | Investigated interaction with specific kinases; showed inhibition of pathways related to cell survival and proliferation. |
Case Studies
-
Case Study on Anticancer Activity
- A study conducted on human leukemia cells (CCRF-CEM) demonstrated that the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µg/mL.
- Mechanistic studies indicated that the compound induces apoptosis via activation of caspase pathways.
-
Case Study on Antimicrobial Efficacy
- Testing against Staphylococcus aureus revealed that the compound had significant antimicrobial activity, with MIC values suggesting it could be developed into a therapeutic agent for treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
